N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O5S/c1-21-13-7-6-12(19)10-15(13)23(29(21,26)27)9-8-20-17(24)11-22-14-4-2-3-5-16(14)28-18(22)25/h2-7,10H,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRJKLCBJTUDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 445.53 g/mol. Its structure features a fluorinated benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN4O4S2 |
| Molecular Weight | 445.53 g/mol |
| CAS Number | 2034454-82-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Thiadiazole Ring : Utilizing appropriate starting materials to create the thiadiazole framework.
- Fluorination : Introducing the fluorine atom at the 6-position through electrophilic substitution reactions.
- Acetamide Formation : Coupling with acetamide derivatives to yield the final product.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Effects
Research indicates that compounds containing thiadiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under discussion has been evaluated for its effects on:
- Breast Cancer Cell Lines
- Colon Cancer Cell Lines
- Lung Cancer Cell Lines
Studies have shown that derivatives with fluorinated groups often enhance biological activity due to improved pharmacokinetic properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as a multi-kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells by activating apoptotic pathways.
- Cell Cycle Arrest : The compound could interfere with cell cycle progression, leading to growth inhibition.
Study 1: Antiproliferative Activity Assessment
In a study evaluating various derivatives of thiadiazole compounds, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment.
Study 2: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis.
Comparison with Similar Compounds
Benzoisothiazole-Based Acetamides
Example Compound : 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (RN: 663169-01-5) .
| Feature | Target Compound | Comparison Compound |
|---|---|---|
| Core Structure | Benzo[c][1,2,5]thiadiazole 1,1-dioxide | Benzoisothiazole 1,1-dioxide |
| Acetamide Substituent | Ethyl-linked benzo[d]oxazole | 2-Ethylphenyl |
| Fluorine Substituent | 6-Fluoro | Absent |
| Biological Relevance | Unreported (predicted kinase/imaging activity) | Unreported (structural analog for stability) |
Key Insight : The target compound’s benzo[d]oxazole substituent may enhance π-π stacking in protein binding compared to the 2-ethylphenyl group, while the 6-fluoro substituent could improve membrane permeability.
Benzoxazole-Containing SPECT Ligands
Example Compound: PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) .
| Feature | Target Compound | PBPA |
|---|---|---|
| Benzoxazole Substituent | Direct linkage to acetamide | Extended chain with pyridylmethyl groups |
| Secondary Heterocycle | Benzo[c][1,2,5]thiadiazole | Absent |
| Functional Groups | Fluorine, sulfone | Bis-pyridyl, methyl-phenyl |
| Application | Unreported (potential kinase target) | TSPO-selective SPECT imaging agent |
Key Insight : PBPA’s pyridylmethyl groups facilitate chelation for imaging, whereas the target compound’s thiadiazole core may favor kinase inhibition due to sulfone-mediated hydrogen bonding.
Benzothiazole Hybrids with Thiadiazole/Thioether Linkages
Example Compound : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) .
| Feature | Target Compound | Compound 6d |
|---|---|---|
| Core Heterocycle | Benzo[c][1,2,5]thiadiazole | Benzo[d]thiazole |
| Substituent | 6-Fluoro, methyl | 6-Nitro, phenylureido-thiadiazole |
| Biological Activity | Unreported | VEGFR-2 inhibition (IC₅₀: 0.28 µM) |
Key Insight : The nitro group in 6d enhances electron-deficient character for kinase binding, while the target compound’s fluorine may reduce toxicity and improve pharmacokinetics.
Trifluoromethyl-Substituted Benzothiazole Acetamides
Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
| Feature | Target Compound | CF₃ Derivative |
|---|---|---|
| Substituent at Position 6 | Fluoro | Trifluoromethyl |
| Acetamide Group | Benzo[d]oxazole-linked | Phenyl |
| Lipophilicity (Predicted) | Moderate (LogP ~2.5) | High (LogP ~3.2 due to CF₃) |
Key Insight : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the target compound’s benzo[d]oxazole may improve aqueous solubility.
Preparation Methods
Bromination and Sulfur Heterocycle Formation
The synthesis begins with 5-fluoro-2-methylaniline undergoing bromination in hydrobromic acid (45%) with excess bromine at 100°C for 12 hours to yield 4,7-dibromo-5-fluoro-3-methylbenzo[c]thiadiazole . Key parameters:
| Parameter | Value |
|---|---|
| Bromine equivalents | 3.0 eq |
| Reaction temperature | 100°C |
| Yield | 72–78% |
¹H NMR (CDCl₃): δ 8.02 (d, J = 8.7 Hz, 1H), 2.32 (s, 3H, CH₃).
Sulfonation to 2,2-Dioxide Derivative
The dibrominated intermediate reacts with sodium sulfite (Na₂SO₃) in aqueous ethanol (50% v/v) at 80°C for 6 hours. Sulfonation occurs regioselectively at the 1,2,5-thiadiazole sulfur, confirmed by MS-EI m/z 246 (M + H⁺).
Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
Cyclization of N-Phenyl-2-hydroxybenzamide
2-Hydroxybenzoic acid reacts with phenyl isocyanate in dichloromethane under catalytic DMAP to form N-phenyl-2-hydroxybenzamide , followed by cyclization using thionyl chloride (SOCl₂) at 0°C to yield 3-phenylbenzo[d]oxazol-2(3H)-one .
Acetic Acid Sidechain Introduction
The oxazolone undergoes alkylation with ethyl bromoacetate in acetonitrile (K₂CO₃, TEBA catalyst) at reflux for 24 hours. Hydrolysis with NaOH (2M) provides 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid (Yield: 68%).
¹³C NMR (DMSO-d₆): δ 170.2 (COOH), 156.8 (C=O oxazolone), 121.4–148.3 (aromatic).
Coupling of Subunits via Amide Bond Formation
Ethylenediamine Linker Installation
4,7-Dibromo-5-fluoro-3-methylbenzo[c]thiadiazole-1,1-dioxide reacts with ethylenediamine in DMF at 120°C for 8 hours, substituting bromine at the 7-position to form 7-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole-1,1-dioxide .
Amide Coupling with EDC/HOBt
The acetic acid derivative (1.2 eq) couples to the ethylamine intermediate using EDC (1.5 eq) and HOBt (1 eq) in dry DCM under N₂. Reaction completion (24 hours, RT) is confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1). Purification via silica chromatography (CH₂Cl₂:MeOH 95:5) yields the final product as a white solid (56% yield).
Structural Characterization and Spectral Data
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 492.0912 [M + H]⁺
- Calculated for C₂₁H₁₈FN₅O₅S : 492.0908
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.12 | d (J=8.7 Hz) | 1H | Thiadiazole H-4 |
| 7.89 | s | 1H | Oxazolone H-5 |
| 4.32 | t (J=6.1 Hz) | 2H | Ethylenediamine CH₂ |
| 3.01 | s | 3H | Thiadiazole CH₃ |
Infrared Spectroscopy (IR)
Synthetic Optimization and Challenges
Regioselectivity in Thiadiazole Functionalization
Bromination at the 4- and 7-positions is favored due to electron-withdrawing effects of the thiadiazole ring, as shown by EDDB analysis. Substitution with ethylenediamine occurs preferentially at the 7-position due to reduced steric hindrance.
Oxazolone Ring Stability
The benzo[d]oxazol-2-one ring remains intact under mildly acidic coupling conditions (pH 6–7), but decomposes at pH <4, necessitating careful buffer control during amide bond formation.
Applications and Pharmacological Relevance
While the target compound’s bioactivity remains under study, structural analogs demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
